2-Bromo-6-(trifluoromethyl)nicotinic acid
Overview
Description
2-Bromo-6-(trifluoromethyl)nicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 270 g/mol .
Synthesis Analysis
Trifluoromethylpyridines, including this compound, have been synthesized for use in the agrochemical and pharmaceutical industries . One of the representative synthetic methods is a cyclocondensation reaction .Molecular Structure Analysis
The molecular formula of this compound is C7H3BrF3NO2 . The average mass is 270.003 Da and the monoisotopic mass is 268.929932 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, trifluoromethylpyridines have been used in the synthesis of various agrochemicals and pharmaceutical ingredients .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Trifluoromethylnicotinic acid, a related compound, include a melting point of 193-197 °C, a boiling point of 259.3℃ at 760 mmHg, and a density of 1.484 g/cm3 .Scientific Research Applications
Receptor-Mediated Effects
2-Bromo-6-(trifluoromethyl)nicotinic acid, related to nicotinic acid (niacin), has implications in receptor-mediated biological effects. The anti-lipolytic effect of nicotinic acid, acting through G-protein-coupled receptors like PUMA-G in mice and HM74 in humans, leads to decreased lipolysis in adipose tissue. This action involves inhibiting cyclic adenosine monophosphate (cAMP) accumulation, mediated through a Gi-protein-coupled mechanism, significantly impacting lipid metabolism and potentially offering a target for treating dyslipidemia (Tunaru et al., 2003). Further, nicotinic acid's ability to inhibit atherosclerosis progression in mice through its receptor GPR109A, expressed in immune cells, suggests a pathway independent of its lipid-modifying effects (Lukasova et al., 2011).
Synthesis and Herbicidal Activity
Research into derivatives of nicotinic acid like this compound includes the synthesis and evaluation of novel compounds for their biological activities. A study on the synthesis, crystal structure, and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed potential applications in agriculture. Some derivatives showed significant herbicidal activity against various plants, offering a basis for developing new herbicides (Yu et al., 2021).
Role in HDL Elevation
Nicotinic acid is known for its HDL cholesterol-elevating effects. Studies have indicated that this action may involve specific proteins like the cholesterol ester transfer protein (CETP), suggesting that derivatives of nicotinic acid could play a role in modulating HDL levels and thus in cardiovascular disease management (Hernandez et al., 2007).
Flushing Mechanism and Immune Cell Activation
The flushing response, a common side effect of nicotinic acid therapy, is mediated by the activation of the GPR109A receptor, highlighting a significant pathway for drug effects and side effects. This response involves prostaglandin release from immune cells, providing insights into how similar compounds might influence immune responses (Benyó et al., 2005).
Molecular Docking and Analgesic Activity
Explorations into the electronic structure and bioactive nature relation in niacin derivatives, including this compound, through DFT calculations and molecular docking, provide a basis for understanding their interactions with biological molecules. This approach can inform the development of compounds with specific pharmacological properties, such as analgesic and anti-inflammatory agents (Bardak, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKWDJIZOAKOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651186 | |
Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
749875-07-8 | |
Record name | 2-Bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749875-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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